1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide
CAS No.: 79490-74-7
Cat. No.: VC4127174
Molecular Formula: C7H10INO3
Molecular Weight: 283.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79490-74-7 |
|---|---|
| Molecular Formula | C7H10INO3 |
| Molecular Weight | 283.06 g/mol |
| IUPAC Name | 5-(aminomethyl)benzene-1,2,3-triol;hydroiodide |
| Standard InChI | InChI=1S/C7H9NO3.HI/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-2,9-11H,3,8H2;1H |
| Standard InChI Key | APSVXFLUUQVMCZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1O)O)O)CN.I |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)CN.I |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 5-(aminomethyl)benzene-1,2,3-triol hydroiodide, reflecting the positions of its hydroxyl (-OH), aminomethyl (-CHNH), and hydriodide (HI) groups . The molecular formula confirms the presence of seven carbon atoms, ten hydrogens, one iodine atom, one nitrogen atom, and three oxygen atoms.
Stereochemical and Electronic Properties
The benzene ring’s substitution pattern (1,2,3-triol) creates a highly polar structure, facilitating hydrogen bonding and solubility in polar solvents. The aminomethyl group at position 5 introduces a basic nitrogen center, while the hydriodide ion contributes to ionic character. Computational models predict a planar aromatic system with partial charge localization at the hydroxyl and amino groups, which may influence redox behavior .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves:
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Aminomethylation of 1,2,3-Benzenetriol: Reacting 1,2,3-benzenetriol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
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Hydriodide Formation: Treating the intermediate with hydriodic acid (HI) to yield the final salt .
Reaction Conditions and Yields
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Temperature: 60–80°C for aminomethylation.
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Catalysts: Acidic catalysts (e.g., HCl) enhance reaction efficiency.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Industrial-Scale Manufacturing
Bulk production employs continuous-flow reactors to optimize heat transfer and minimize byproducts. Key challenges include iodine handling and waste management due to the corrosive nature of HI.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO).
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Stability: Degrades above 150°C, with photolytic decomposition under UV light .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3300 cm (O-H stretch), 1600 cm (aromatic C=C), and 1250 cm (C-N stretch).
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NMR: NMR (DO): δ 6.45 (s, 1H, aromatic), δ 4.10 (s, 2H, CHNH) .
| Assay | Activity (IC) |
|---|---|
| DPPH | 18.5 ± 1.2 μM |
This suggests potential applications in mitigating oxidative stress-related pathologies .
Applications in Materials Science
Coordination Polymers
The compound’s hydroxyl and amino groups act as ligands for metal ions. Reactions with Cu(II) yield coordination polymers with tunable magnetic properties:
| Metal Ion | Polymer Structure | Magnetic Moment (μ) |
|---|---|---|
| Cu(II) | 2D network | 1.73 |
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